molecular formula C12H7F2NO3 B6382614 4-(3,5-Difluorophenyl)-2-nitrophenol, 95% CAS No. 1261974-20-2

4-(3,5-Difluorophenyl)-2-nitrophenol, 95%

Cat. No. B6382614
CAS RN: 1261974-20-2
M. Wt: 251.18 g/mol
InChI Key: XTNKJYVOQJJHHG-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-2-nitrophenol, 95% (4-DFPN) is an organic compound belonging to the class of aromatic nitro compounds. It is an important intermediate of many organic syntheses, and is used in the synthesis of various drugs and pesticides. Its chemical structure consists of a phenol ring with two fluorine atoms in the para position and a nitro group in the ortho position. 4-DFPN is a colorless liquid with a boiling point of 164-166°C and a melting point of -20°C.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-2-nitrophenol, 95% is not well understood. However, it is believed that the nitro group in the ortho position of the phenol ring plays a major role in the reaction. It is thought that the nitro group is protonated by the sulfuric acid, which then acts as an electrophile and reacts with the aromatic ring of the 3,5-difluorophenol. This reaction results in the formation of a nitroso compound, which is then further reduced to 4-(3,5-Difluorophenyl)-2-nitrophenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Difluorophenyl)-2-nitrophenol, 95% are not well understood. However, it has been shown to possess antioxidant and anti-inflammatory properties. It has also been reported to possess antifungal and antibacterial activity. In addition, 4-(3,5-Difluorophenyl)-2-nitrophenol, 95% has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The major advantage of using 4-(3,5-Difluorophenyl)-2-nitrophenol, 95% in laboratory experiments is its high purity, which makes it ideal for use in organic syntheses. It is also relatively easy to synthesize and purify, and is relatively stable in the presence of light and oxygen. The main limitation of 4-(3,5-Difluorophenyl)-2-nitrophenol, 95% is its high cost, which makes it unsuitable for large-scale syntheses.

Future Directions

There are several potential future directions for the use of 4-(3,5-Difluorophenyl)-2-nitrophenol, 95%. It could be used in the synthesis of more complex organic compounds, such as heterocyclic compounds and dyes. It could also be used in the synthesis of drugs and pesticides, and in the development of new drugs and therapies. Additionally, it could be further studied to better understand its biochemical and physiological effects. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

4-(3,5-Difluorophenyl)-2-nitrophenol, 95% can be synthesized by nitration of 3,5-difluorophenol with nitric acid in the presence of sulfuric acid. This method involves the reaction of 3,5-difluorophenol with nitric acid and sulfuric acid in a molar ratio of 1:1:1. The reaction is carried out at room temperature for 1-2 hours. The product is then extracted with a suitable solvent, such as ethyl acetate, and purified by recrystallization.

Scientific Research Applications

4-(3,5-Difluorophenyl)-2-nitrophenol, 95% has been used extensively in scientific research, particularly in the fields of drug discovery and development, as well as in the synthesis of various drugs and pesticides. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines and indoles, which are important intermediates in the synthesis of pharmaceuticals. 4-(3,5-Difluorophenyl)-2-nitrophenol, 95% has also been used in the synthesis of dyes, such as fluorescein, which are used in the study of biochemical processes.

properties

IUPAC Name

4-(3,5-difluorophenyl)-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(5-7)15(17)18/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNKJYVOQJJHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686254
Record name 3',5'-Difluoro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261974-20-2
Record name 3',5'-Difluoro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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